4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine
CAS No.:
Cat. No.: VC9417718
Molecular Formula: C24H36N2O2S
Molecular Weight: 416.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H36N2O2S |
|---|---|
| Molecular Weight | 416.6 g/mol |
| IUPAC Name | 1-(1-adamantyl)-4-(4-tert-butylphenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C24H36N2O2S/c1-23(2,3)21-4-6-22(7-5-21)29(27,28)26-10-8-25(9-11-26)24-15-18-12-19(16-24)14-20(13-18)17-24/h4-7,18-20H,8-17H2,1-3H3 |
| Standard InChI Key | DXKPGAVUKLTUGB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Introduction
4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine is a synthetic organic compound that belongs to the class of adamantane derivatives. It features a unique chemical structure combining an adamantane core, a sulfonyl group attached to a tert-butyl-substituted phenyl ring, and a piperazine moiety. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly as a candidate for therapeutic applications.
Structural Features
The molecular structure of 4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine can be described as follows:
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Core Framework: Adamantane, a rigid hydrocarbon cage structure, provides the compound with enhanced lipophilicity and metabolic stability.
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Functional Groups:
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A sulfonyl group (-SO₂-) linked to a phenyl ring substituted with a bulky tert-butyl group enhances hydrophobic interactions.
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A piperazine ring contributes to the compound's potential for receptor binding and bioactivity.
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Synthesis Pathways
Although no specific synthesis route for this exact compound was identified in the search results, related adamantane and sulfonamide derivatives are typically synthesized through multi-step reactions involving:
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Functionalization of Adamantane: Introduction of reactive groups (e.g., halides or hydroxyl groups) onto the adamantane core.
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Sulfonamide Formation: Reaction of sulfonyl chlorides with amines or piperazine derivatives to form sulfonamides.
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Coupling Reactions: Use of coupling agents (e.g., EDC or DCC) to attach functionalized adamantane to sulfonamide intermediates.
Potential Applications
The compound's structural features suggest several areas of potential application:
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Antiviral Activity: Adamantane derivatives are well-known for their antiviral properties, particularly against influenza viruses .
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Antibacterial and Anti-inflammatory Properties: Sulfonamide groups are often associated with antibacterial activity .
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Therapeutic Targeting: The piperazine moiety is commonly found in drugs targeting central nervous system (CNS) disorders, metabolic diseases, and inflammatory conditions .
Biological Activity
While specific biological data for this compound were not available in the provided materials, structurally similar compounds exhibit diverse pharmacological activities:
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GPR119 Agonists: Related piperazine derivatives have shown promise in regulating glucose metabolism and treating type 2 diabetes mellitus .
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Protein Interaction Inhibitors: Compounds with similar frameworks disrupt protein-protein interactions in viral RNA polymerases, making them potential antiviral agents .
Challenges and Limitations
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Synthetic Complexity: Multi-step synthesis can limit scalability.
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Limited Data: Lack of detailed pharmacokinetic and toxicological data hinders immediate clinical application.
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